![molecular formula C15H18ClN3O2S2 B6435822 N-{[1-(6-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide CAS No. 2548981-87-7](/img/structure/B6435822.png)
N-{[1-(6-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide
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Overview
Description
The compound appears to contain a benzothiazole ring, which is a heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are part of many drugs and useful compounds .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzothiazole and azetidine rings. Benzothiazoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions .Scientific Research Applications
Anti-inflammatory and Analgesic Effects
This compound has been evaluated for its anti-inflammatory and analgesic activities . The anti-inflammatory activity of the compound is mediated chiefly through inhibition of biosynthesis of prostaglandins . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities .
Ulcerogenic Activity
The compound has been studied for its ulcerogenic activity. It has been found that the ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard, are low .
Lipid Peroxidation Activities
The compound has also been screened for lipid peroxidation activities . This is an important area of study as lipid peroxidation is a key factor in the pathogenesis of numerous diseases.
Antimicrobial Activity
The compound has shown promising results in antimicrobial studies . It has been observed that derivatives of the compound are more active against all pathogenic bacterial and fungal strains .
Development of Novel Derivatives
The compound serves as a useful substructure for further molecular exploration . A series of novel 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole were synthesized from N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of the compound .
Control of Infectious Diseases
Antimicrobials derived from the compound can potentially block the growth and multiplication of bacteria, making them unique for the control of deadly infectious diseases caused by a variety of pathogens .
Mechanism of Action
properties
IUPAC Name |
N-[[1-(6-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl]-N-methylcyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S2/c1-18(23(20,21)12-3-4-12)7-10-8-19(9-10)15-17-13-5-2-11(16)6-14(13)22-15/h2,5-6,10,12H,3-4,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFAPXXSSYXBMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC3=C(S2)C=C(C=C3)Cl)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(6-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide |
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